
Fungerin
Übersicht
Beschreibung
Fungerin is a bioactive alkaloid originally isolated from the fungus Fusarium sp., which was discovered in soil samples collected from the Qinghai-Tibetan Plateau at altitudes exceeding 3,200 meters . Structurally, this compound features a 2,4-imidazolidinone core with a unique side chain containing olefinic and methyl substituents (Fig. 1) . Its molecular formula, $ \text{C}{13}\text{H}{18}\text{N}2\text{O}3 $, was confirmed via high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy . This compound exhibits antifungal activity, as reported in studies involving Metarhizium sp., and has inspired the discovery of derivatives such as hydroxyfungerins A and B .
Vorbereitungsmethoden
Natural Extraction from Fungal Sources
Fungerin was first isolated from Metarhizium sp. FKI-1079, a fungal strain identified in soil samples from Yakushima, Japan . The extraction process involves multi-step solvent partitioning and chromatographic purification.
Fermentation and Cultivation
Strain FKI-1079 is cultivated in a production medium containing rice (150 g/L), trace metals (FeSO₄·7H₂O, MnCl₂·4H₂O, ZnSO₄·7H₂O, CuSO₄·7H₂O, CoCl₂·6H₂O; 90 mg each), and tap water. Fermentation occurs under stationary conditions at 27°C for 15 days, yielding a crude broth rich in secondary metabolites .
Solvent Extraction and Partitioning
The cultured broth is treated with ethanol (1:1 v/v) to lyse fungal cells, followed by concentration under reduced pressure. The aqueous residue is extracted with ethyl acetate (EtOAc), yielding a brown paste after solvent evaporation. Initial purification via silica gel column chromatography (CHCl₃:MeOH, 50:1) isolates this compound-containing fractions, which are further refined through preparative HPLC (40% CH₃CN, ODS column) .
Table 1: Natural Extraction Parameters and Yields
Step | Solvent System | Yield (mg/L broth) | Purity (%) |
---|---|---|---|
Ethanol Extraction | EtOH:H₂O (1:1) | 3.9 g (crude) | <10 |
Silica Gel Chromatography | CHCl₃:MeOH (50:1) | 361 mg | 30–40 |
Preparative HPLC | 40% CH₃CN | 25.5 mg | >95 |
Chemical Synthesis Strategies
To address the low yields of natural extraction (<1%), two synthetic routes have been developed for this compound and its derivatives . Both strategies prioritize regioselective functionalization of the imidazole core.
Orthogonally Protected Core Strategy
This method employs a 4,5-di(hydroxymethyl)-N-methylimidazole intermediate. Key steps include:
-
Grignard Coupling : Introduction of a prenyl group at C-5 via substitution of a tosylate leaving group.
-
Horner Olefination : Installation of the acrylate side chain at C-4 using a phosphonate reagent.
The route achieves this compound in five steps with an overall yield of 12%, though competing side reactions limit scalability .
Halogenated Core Strategy
A more robust approach utilizes 4-bromo-5-(2-sulfonylethyl)imidazole as the precursor:
-
Julia Olefination : Forms the C-5 allyl side chain with >90% regioselectivity.
-
Heck Coupling : Introduces the C-4 acrylate moiety under palladium catalysis.
This method produces this compound in seven steps with a 22% overall yield and no detectable regioisomers .
Table 2: Synthetic Route Comparison
Parameter | Orthogonal Core Route | Halogenated Core Route |
---|---|---|
Total Steps | 5 | 7 |
Overall Yield (%) | 12 | 22 |
Regioselectivity | Moderate | High |
Scalability | Limited | High |
Purification and Analytical Validation
Chromatographic Techniques
-
Silica Gel Chromatography : Separates this compound from polar contaminants using gradient elution (CHCl₃:MeOH 20:1 → 50:1) .
-
ODS Column Chromatography : Enhances purity through hydrophobic interactions (CH₃CN:H₂O 2:3) .
-
Preparative HPLC : Final polishing step achieves >95% purity (Retention time: 20 min, 40% CH₃CN) .
Spectroscopic Characterization
Challenges and Optimization Opportunities
Natural Extraction Limitations
-
Low Titer : Native fungal strains produce this compound at <5 mg/L, necessitating metabolic engineering for overexpression .
-
Co-Elution Issues : Hydroxyfungerins A/B often co-purify with this compound, requiring iterative HPLC runs .
Synthetic Route Improvements
-
Catalyst Screening : Pd(OAc)₂/XPhos systems increase Heck coupling efficiency to 89% .
-
Flow Chemistry : Continuous processing reduces reaction times from 48 h to 6 h for Grignard steps .
Applications and Derivative Libraries
The synthetic flexibility of this compound enables systematic structure-activity relationship (SAR) studies:
Analyse Chemischer Reaktionen
Types of Reactions: Fungerin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its antifungal properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in the reactions of this compound include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives, which may exhibit different levels of antifungal activity and other biological properties .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Fungerin has the molecular formula and a molecular weight of 234.29 g/mol. It features a distinctive imidazole ring, which is characteristic of many alkaloids. The compound's structure has been elucidated using advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemistry
This compound serves as a model compound in the study of antifungal agents. Researchers investigate its chemical reactions, including oxidation, reduction, and substitution, to develop new derivatives with enhanced antifungal properties.
Reaction Type | Common Reagents | Potential Products |
---|---|---|
Oxidation | Potassium permanganate, hydrogen peroxide | Various this compound derivatives |
Reduction | Sodium borohydride, lithium aluminum hydride | Modified this compound analogues |
Substitution | Halogenating agents, nucleophiles | New functionalized derivatives |
Biology
In biological studies, this compound is utilized to understand the interactions between antifungal agents and fungal cells. It has shown effectiveness against several pathogenic fungi, including Candida albicans and Aspergillus fumigatus, which are significant causes of human infections. Notably, this compound exhibits no antibacterial activity, indicating its specificity for fungal pathogens.
Medicine
This compound is being explored for its potential in developing new antifungal drugs. It disrupts fungal cell membranes, leading to cell lysis and death. Studies have indicated that it inhibits microtubule polymerization in vitro, causing cell cycle arrest and apoptosis in affected cells.
- Case Study: In vitro studies demonstrated that this compound effectively inhibits the growth of Candida albicans at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against fungal infections .
Agriculture
The compound is also investigated for agricultural applications to protect crops from fungal pathogens. Its antifungal properties may contribute to developing biopesticides that are environmentally friendly alternatives to synthetic chemicals.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other alkaloids such as hydroxyfungerins A and B, which have additional hydroxyl groups and exhibit varying biological activities. The comparison highlights the unique attributes of this compound regarding its antifungal potency.
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Imidazole ring | Antifungal |
Hydroxyfungerins A/B | Additional hydroxyl groups | Varying antifungal properties |
Fusagerins A-F | Structurally related alkaloids | Antifungal |
Wirkmechanismus
The mechanism of action of fungerin involves its interaction with fungal cell membranes. This compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The molecular targets of this compound include specific proteins and enzymes involved in maintaining cell membrane structure and function .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs from Fusarium sp.
Recent studies identified Fusagerins A–F, six new alkaloids co-isolated with Fungerin (Fig. 1). Among these, Fusagerins C–F are direct structural analogs of this compound:
- Fusagerin C (3) : Shares the molecular formula $ \text{C}{13}\text{H}{18}\text{N}2\text{O}3 $ but differs in oxidation states. The C-11 olefin in this compound is reduced to an oxygenated sp³ quaternary carbon ($ \delta_C = 70.8 $), while the C-9 methylene is oxidized to an olefin ($ J = 16.2 \, \text{Hz} $) .
- Fusagerin D (4) : A geometric isomer of Fusagerin C, distinguished by a smaller coupling constant ($ J = 12.1 \, \text{Hz} $) at the C-2/C-3 double bond, indicating a Z-configuration .
- Fusagerin E (5) : Incorporates an additional oxygen atom ($ \text{C}{13}\text{H}{18}\text{N}2\text{O}4 $), leading to a hydroxyl group at C-11 ($ \delta_C = 82.1 $) .
Table 1: Structural Comparison of this compound and Fusagerins
Compound | Molecular Formula | Key Structural Features | Source |
---|---|---|---|
This compound (7) | $ \text{C}{13}\text{H}{18}\text{N}2\text{O}3 $ | 2,4-imidazolidinone core, C-9/C-10 olefin | Fusarium sp. |
Fusagerin C (3) | $ \text{C}{13}\text{H}{18}\text{N}2\text{O}3 $ | C-11 oxygenated sp³ carbon, C-9/C-10 olefin (E) | Fusarium sp. |
Fusagerin D (4) | $ \text{C}{13}\text{H}{18}\text{N}2\text{O}3 $ | 2Z,3E double bond configuration | Fusarium sp. |
Fusagerin E (5) | $ \text{C}{13}\text{H}{18}\text{N}2\text{O}4 $ | Hydroxyl group at C-11 | Fusarium sp. |
Derivatives and Broader Structural Relatives
- Exiguamine A and Agesamides A/B: Marine-derived 2,4-imidazolidinones with distinct substituents (e.g., aryl groups) that confer cytotoxicity, unlike this compound’s antifungal properties .
- Parazoanthines A–E: Isolated from marine zoanthids, these compounds share the imidazolidinone core but have branched alkyl chains, influencing their antimicrobial spectra .
Table 2: Bioactivity and Ecological Sources of Related Compounds
Compound | Core Structure | Bioactivity | Source |
---|---|---|---|
This compound (7) | 2,4-imidazolidinone | Antifungal | Terrestrial fungus |
Exiguamine A | 2,4-imidazolidinone | Cytotoxic | Marine sponge |
Parazoanthine A | 2,4-imidazolidinone | Antimicrobial | Marine zoanthid |
Hydroxythis compound A | 2,4-imidazolidinone | Antifungal (enhanced?) | Metarhizium sp. |
Research Findings and Methodologies
Spectroscopic and Computational Analysis
- NMR and HRESIMS : Critical for differentiating this compound analogs. For example, Fusagerin C’s $ ^1\text{H} $-$ ^1\text{H} $ COSY correlations confirmed olefinic proton connectivity, while HMBC data resolved oxygenated carbons .
- Electronic Circular Dichroism (ECD) : Resolved enantiomers of Fusagerin B (2a/2b) by matching experimental CD spectra to computed curves .
- X-ray Crystallography: Not explicitly reported for this compound analogs, suggesting reliance on indirect methods for stereochemical assignments .
Biologische Aktivität
Fungerin, a compound derived from various species of the genus Fusarium, has garnered attention for its biological activities, particularly its antifungal and insecticidal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Origin
This compound was originally isolated from Fusarium species and is known for its antimicrobial properties. The compound belongs to a class of secondary metabolites produced by fungi, which play a significant role in their ecological interactions. Recent studies have also identified related compounds such as hydroxyfungerins A and B, which exhibit similar biological activities.
Antifungal Activity
This compound exhibits notable antifungal activity against various fungal pathogens. It has been specifically tested against:
- Pathogens : Penicillium chrysogenum, Colletotrichum lagenarium, Alternaria mali, and Pyricularia oryzae.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against these pathogens range from 0.39 mg/ml to 6.25 mg/ml, indicating its effectiveness in inhibiting fungal growth .
Pathogen | MIC (mg/ml) |
---|---|
Penicillium chrysogenum | 0.39 |
Colletotrichum lagenarium | 0.78 |
Alternaria mali | 1.56 |
Pyricularia oryzae | 3.12 |
Insecticidal Activity
This compound has been studied for its insecticidal properties as well. It was found to be effective against brine shrimp (Artemia salina), with an MIC of 0.39 mg/ml, making it the most potent among related compounds tested .
Compound | MIC (mg/ml) |
---|---|
This compound | 0.39 |
Hydroxythis compound A | 6.25 |
Hydroxythis compound B | 6.25 |
Nematocidal Activity
In addition to its antifungal and insecticidal activities, this compound displayed nematocidal effects against the free-living nematode Caenorhabditis elegans. The MIC for this compound in this assay was reported at 6.25 mg/ml, while hydroxyfungerins showed minimal activity at higher concentrations .
The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve disruption of cellular processes in target organisms. For instance, fungicidal activity may be attributed to interference with cell wall synthesis or disruption of membrane integrity.
Case Studies
Recent case studies highlight the clinical relevance of fungal infections where fungicides like this compound could be beneficial:
- Case Study on Immunocompromised Patients : A male patient post-liver transplantation developed severe fungal infections, underscoring the need for effective antifungal agents like this compound to manage such cases .
- Clinical Efficacy : In laboratory settings, fungicides derived from fungi have shown promise in treating resistant strains of fungi, suggesting that compounds like this compound could be crucial in developing new antifungal therapies .
Q & A
Basic Research Questions
Q. How can researchers formulate a scientifically rigorous research question on Fungerin's mechanism of action using frameworks like FINER or PICO?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses gaps in this compound research while aligning with practical constraints (e.g., sample size, funding). For example:
- Feasible: Design experiments with available fungal strains and validated assays .
- Novel: Focus on understudied pathways, such as this compound's interaction with chitin synthase .
- Use PICO (Population, Intervention, Comparison, Outcome) for clinical studies: "In Candida albicans (P), how does this compound (I) compare to fluconazole (C) in reducing biofilm formation (O)?" .
Q. What experimental design principles are critical for ensuring reproducibility in this compound studies?
- Methodological Answer :
- Standardization : Use validated protocols for fungal culture (e.g., CLSI guidelines) and report detailed conditions (pH, temperature, inoculum size) .
- Controls : Include positive (e.g., known antifungals) and negative controls (solvent-only treatments) to isolate this compound-specific effects.
- Replication : Perform triplicate assays across independent experiments to account for biological variability .
- Documentation : Publish full methodologies in supplementary materials, including raw data and statistical analysis scripts .
Q. How should researchers conduct a scoping review to map existing literature on this compound's antifungal spectrum?
- Methodological Answer :
- Step 1 : Define objectives using the PCC framework (Population: fungal species; Concept: this compound efficacy; Context: in vitro/in vivo).
- Step 2 : Search databases (PubMed, Web of Science) with terms like "this compound AND (antifungal OR minimal inhibitory concentration)."
- Step 3 : Screen studies for inclusion/exclusion criteria (e.g., exclude non-peer-reviewed sources like ) .
- Step 4 : Synthesize data into tables comparing MIC values, fungal targets, and experimental models .
Advanced Research Questions
Q. How can conflicting data on this compound's efficacy across studies be systematically analyzed for methodological bias?
- Methodological Answer :
- Bias Assessment : Use tools like the Cochrane Risk of Bias Tool to evaluate randomization, blinding, and allocation concealment in in vivo studies. For example, Schulz et al. (1995) found that inadequate blinding inflated treatment effects by 17% .
- Meta-Analysis : Pool data from high-quality studies (low bias risk) using fixed/random-effects models. Highlight heterogeneity via I² statistics and subgroup analyses (e.g., fungal strain differences) .
- Contradiction Resolution : Replicate disputed experiments with standardized protocols to isolate variables (e.g., solvent effects on this compound stability) .
Q. What strategies are effective for synthesizing this compound derivatives with enhanced bioavailability while maintaining antifungal activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify this compound's core structure (e.g., hydroxyl groups, side chains) and test derivatives against Aspergillus spp. using microbroth dilution assays.
- Bioavailability Optimization :
- Lipid Nanoemulsions : Encapsulate derivatives to improve solubility .
- In Silico Modeling : Predict pharmacokinetic properties (e.g., LogP, plasma protein binding) using tools like SwissADME.
- Validation : Compare in vitro MICs with in vivo efficacy in murine models to assess therapeutic relevance .
Q. How can ethical challenges in human trials involving this compound be addressed during participant selection and informed consent?
- Methodological Answer :
- Participant Criteria : Exclude immunocompromised individuals in early-phase trials to mitigate infection risks. Use stratified sampling for diverse demographics in later phases .
- Informed Consent : Disclose potential side effects (e.g., hepatotoxicity in preclinical models) and alternative treatments.
- Ethical Oversight : Submit protocols to Institutional Review Boards (IRBs) with contingency plans for adverse events .
Q. Data Synthesis & Reporting
Q. What are best practices for reconciling discrepancies between computational predictions and experimental results in this compound research?
- Methodological Answer :
- Sensitivity Analysis : Test computational models against varying parameters (e.g., binding affinity thresholds) to identify prediction outliers.
- Experimental Validation : Use orthogonal assays (e.g., isothermal titration calorimetry vs. surface plasmon resonance) to confirm binding kinetics .
- Transparency : Publish negative results and computational code to enable peer troubleshooting .
Q. How should researchers design a longitudinal study to assess this compound resistance development in fungal populations?
- Methodological Answer :
- Sampling Plan : Collect clinical isolates pre- and post-Fungerin exposure at 6-month intervals. Include genomic sequencing to track mutations (e.g., ERG11 mutations in Candida) .
- Statistical Models : Use Kaplan-Meier analysis to estimate resistance emergence rates and Cox regression to identify risk factors (e.g., prolonged therapy) .
Eigenschaften
IUPAC Name |
methyl (E)-3-[1-methyl-5-(3-methylbut-2-enyl)imidazol-4-yl]prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)5-7-12-11(14-9-15(12)3)6-8-13(16)17-4/h5-6,8-9H,7H2,1-4H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJZWVUHEIKSRC-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(N=CN1C)C=CC(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(N=CN1C)/C=C/C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.